molecular formula C17H22N4O2S B2985125 1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea CAS No. 1797872-51-5

1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea

Cat. No.: B2985125
CAS No.: 1797872-51-5
M. Wt: 346.45
InChI Key: CUDCPHVEXZXAAD-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is a urea-based small molecule characterized by a 4-methoxybenzyl group attached to one nitrogen of the urea backbone and a piperidinyl-thiazole moiety on the other. This structural architecture positions it within a class of compounds investigated for diverse biological activities, including kinase inhibition and receptor modulation. The 4-methoxyphenyl group enhances lipophilicity and may improve metabolic stability, while the thiazole ring contributes to π-π interactions and hydrogen bonding in target binding .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-23-15-4-2-13(3-5-15)12-19-16(22)20-14-6-9-21(10-7-14)17-18-8-11-24-17/h2-5,8,11,14H,6-7,9-10,12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDCPHVEXZXAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with isocyanates to form the urea linkage. The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors. The piperidine ring is often synthesized via a nucleophilic substitution reaction involving piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring, in particular, is known for its ability to interact with biological macromolecules, influencing pathways involved in cell signaling and metabolism.

Comparison with Similar Compounds

Key Structural Features

  • Target Compound :
    • Urea backbone with 4-methoxybenzyl (electron-donating group) and piperidinyl-thiazole (heterocyclic motif).
    • Molecular Weight : ~358.4 g/mol (estimated).
Compound Name Substituent R1 Substituent R2 Key Structural Differences Molecular Weight (g/mol) Biological Notes
1-[(4-Methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea 4-Methoxybenzyl Piperidinyl-thiazole Reference compound ~358.4 Potential kinase inhibitor (hypothesized)
1-(4-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride () 4-Methoxyphenyl Piperidinyl Lacks thiazole ring; simpler piperidine substituent 306.8 Improved solubility due to hydrochloride salt
1-[(4-Methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea () 4-Methoxybenzyl 5-Nitro-thiazole Nitro group on thiazole enhances electrophilicity ~349.3 Metabolite; nitro group may influence redox activity
3-([1,1'-Biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea () Biphenyl-4-yl 5-Bromo-pyridinyl-piperidine Bromine increases molecular weight; pyridine vs. thiazole ~451.3 Reported as a glucokinase activator
1-(2-Methoxyethyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea () 2-Methoxyethyl 2-Methylpyridinyl-piperidine Pyridine instead of thiazole; methoxyethyl enhances flexibility 306.4 Structural simplicity may improve synthetic accessibility

Impact of Heterocycles

  • Thiazole vs. Pyridine/Thiadiazole: Thiazole’s sulfur atom and aromaticity facilitate interactions with hydrophobic pockets in enzymes (e.g., kinases). Pyridine () offers nitrogen-based hydrogen bonding but lacks sulfur’s polarizability.

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

  • The 4-methoxybenzyl group in the target compound increases lipophilicity (clogP ~2.5–3.0), which may enhance membrane permeability but reduce aqueous solubility.
  • Compounds with hydrophilic substituents (e.g., 2-methoxyethyl in ) show improved solubility, as seen in hydrochloride salts () .

Metabolic Stability

    Biological Activity

    1-[(4-methoxyphenyl)methyl]-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

    • Molecular Formula : C21H25N3O2S
    • Molecular Weight : 385.51 g/mol
    • CAS Number : 314290-19-2

    Biological Activity Overview

    The compound exhibits a range of biological activities including anticancer, antimicrobial, and anticonvulsant properties. The following sections detail these activities based on diverse sources.

    Anticancer Activity

    Research indicates that compounds with thiazole moieties often demonstrate significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, compounds similar to this compound have been tested against human cancer cell lines such as Jurkat and HT-29.

    CompoundCell LineIC50 (µM)Reference
    1Jurkat<10
    2HT-29<15
    3A-431<20

    These results suggest that the presence of the thiazole ring contributes significantly to the cytotoxic effects observed.

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties. A study reported that related thiazole compounds exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria.

    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.0039 mg/mL
    Escherichia coli0.025 mg/mL

    These findings indicate a promising potential for development as an antimicrobial agent .

    Anticonvulsant Activity

    Thiazole derivatives have been recognized for their anticonvulsant properties. In a comparative study, compounds structurally related to this compound were subjected to tests for anticonvulsant activity using the pentylenetetrazol (PTZ) model.

    CompoundED50 (mg/kg)Reference
    A30
    B25

    The results demonstrated that these compounds could significantly reduce seizure activity in animal models.

    The biological activities of this compound are hypothesized to involve multiple mechanisms:

    • Cytotoxic Mechanism : Interaction with cellular targets leading to apoptosis in cancer cells.
    • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.
    • Neuroprotective Mechanism : Modulation of neurotransmitter systems implicated in seizure activity.

    Case Studies

    Several case studies highlight the efficacy of thiazole-containing compounds:

    • Anticancer Efficacy : A study on thiazole derivatives showed a significant reduction in tumor size in xenograft models when treated with these compounds.
    • Antimicrobial Trials : Clinical trials demonstrated the effectiveness of related compounds against resistant bacterial strains.
    • Seizure Models : Animal studies indicated that administration of thiazole derivatives resulted in a marked decrease in seizure frequency and severity.

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